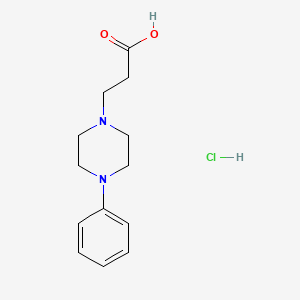![molecular formula C18H23ClF3NO B2650565 2-Chloro-N-(cyclooctylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1397181-46-2](/img/structure/B2650565.png)
2-Chloro-N-(cyclooctylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(cyclooctylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is commonly referred to as TFM-COCA or CCMI.
Wirkmechanismus
The exact mechanism of action of TFM-COCA is not fully understood. However, it is believed to work by binding to the mu-opioid receptor and blocking the activity of certain neurotransmitters, such as dopamine, that are involved in the reward pathway of the brain.
Biochemical and Physiological Effects:
TFM-COCA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity, as mentioned earlier. Additionally, it has been shown to decrease locomotor activity and reduce the rewarding effects of drugs such as cocaine and morphine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TFM-COCA in lab experiments is that it has been shown to have a high degree of selectivity for the mu-opioid receptor, which means it is less likely to have off-target effects. However, one limitation is that it has a relatively short half-life, which means it may not be effective for long-term treatments.
Zukünftige Richtungen
There are several potential future directions for research on TFM-COCA. One direction could be to further investigate its potential therapeutic applications in treating drug addiction. Another direction could be to study its effects on other neurotransmitters and receptors in the brain. Additionally, more research could be done to optimize the synthesis method for TFM-COCA to improve its yield and purity.
Synthesemethoden
TFM-COCA can be synthesized using a multistep process. The first step involves the reaction of 3-(trifluoromethyl)benzaldehyde with cyclooctylmethylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to form the amine intermediate. Finally, the amine intermediate is reacted with 2-chloroacetyl chloride to form TFM-COCA.
Wissenschaftliche Forschungsanwendungen
TFM-COCA has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antinociceptive effects, which means it can reduce pain sensitivity. TFM-COCA has also been studied for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and morphine.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClF3NO/c19-12-17(24)23(13-14-7-4-2-1-3-5-8-14)16-10-6-9-15(11-16)18(20,21)22/h6,9-11,14H,1-5,7-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBLWKGBOYNIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CN(C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide](/img/structure/B2650482.png)
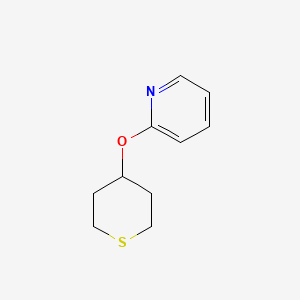
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2650488.png)
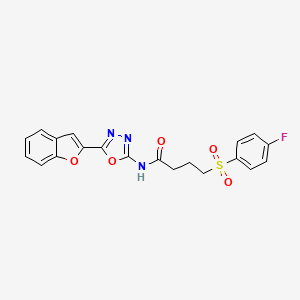
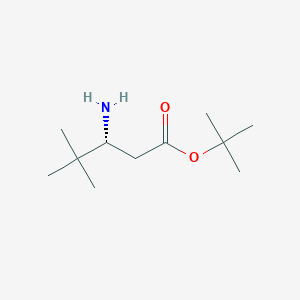
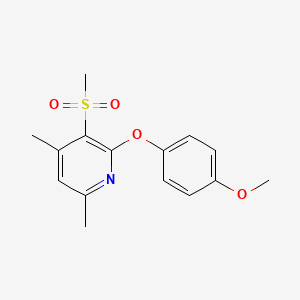

![7-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650498.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2650502.png)
